1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine
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Overview
Description
1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine typically involves the nitration of 1-methylpyrazole followed by a coupling reaction with piperazine. The nitration process is carried out using nitric acid and sulfuric acid as reagents . The reaction conditions include maintaining a temperature of around 100°C for several hours to ensure complete nitration. The resulting nitro compound is then reacted with piperazine under controlled conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .
Comparison with Similar Compounds
1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine can be compared with other pyrazole derivatives such as:
1-Methyl-4-nitro-1H-pyrazole: Similar in structure but lacks the piperazine moiety, which may affect its reactivity and applications.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid:
The uniqueness of this compound lies in its combined pyrazole and piperazine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N5O2 |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
1-methyl-4-(1-methyl-4-nitropyrazol-3-yl)piperazine |
InChI |
InChI=1S/C9H15N5O2/c1-11-3-5-13(6-4-11)9-8(14(15)16)7-12(2)10-9/h7H,3-6H2,1-2H3 |
InChI Key |
MTYCIXMPPBDDKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN(C=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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